molecular formula C16H18BrNO4 B13469834 methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-4-carboxylate CAS No. 2870661-20-2

methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-4-carboxylate

Cat. No.: B13469834
CAS No.: 2870661-20-2
M. Wt: 368.22 g/mol
InChI Key: JSCXGJXQPNQBRD-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-4-carboxylate is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-4-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by esterification and tert-butoxy protection. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium or copper to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated indole derivatives, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

Methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-4-carboxylate involves its interaction with specific molecular targets. The bromine and tert-butoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-4-carboxylate is unique due to its indole core, which imparts distinct chemical and biological properties.

Properties

CAS No.

2870661-20-2

Molecular Formula

C16H18BrNO4

Molecular Weight

368.22 g/mol

IUPAC Name

methyl 6-bromo-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indole-4-carboxylate

InChI

InChI=1S/C16H18BrNO4/c1-16(2,3)22-14(19)9-18-6-5-11-12(15(20)21-4)7-10(17)8-13(11)18/h5-8H,9H2,1-4H3

InChI Key

JSCXGJXQPNQBRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC2=C(C=C(C=C21)Br)C(=O)OC

Origin of Product

United States

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